molecular formula C18H21NO2 B157483 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 128942-65-4

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B157483
M. Wt: 283.4 g/mol
InChI Key: UCHSAEZQABWFFN-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a compound that has been the subject of various studies due to its interesting chemical and pharmacological properties. Research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties, often in the context of its potential anticonvulsant effects and interactions with biological systems .

Synthesis Analysis

The synthesis of 6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been reported using different methods. One approach involves the acylation of 3,4-dimethoxy phenethylamine, followed by a Bischler-Napieralski reaction and reduction, with a final step of salt formation with muriatic acid . Another study describes the synthesis of a series of 1-aryl-6,7-dimeth

Scientific Research Applications

Therapeutic Applications and Drug Discovery

Tetrahydroisoquinolines, including derivatives similar to 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, have been extensively studied for their therapeutic potential across a range of diseases. A significant milestone in drug discovery was the US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas, highlighting the anticancer potential of this class of compounds. THIQ derivatives have shown promise in various therapeutic areas including cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. Their diverse biological activities are attributed to their ability to interact with DNA, inhibit enzymes, and modulate neurotransmitters, showcasing their versatility as pharmacological agents (Singh & Shah, 2017).

Neuroprotective and Anti-addictive Properties

Endogenous tetrahydroisoquinoline compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been identified in the mammalian brain. Research indicates that these compounds exhibit neuroprotective, anti-addictive, and antidepressant-like activities in animal models. These effects are thought to result from mechanisms such as MAO inhibition, free radical scavenging, and modulation of the glutamatergic system. This suggests that THIQ derivatives, including 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, could potentially serve as novel therapeutic agents for treating neurodegenerative diseases and disorders related to addiction and depression (Antkiewicz‐Michaluk et al., 2018).

Antioxidant Activity and Environmental Applications

The antioxidant properties of THIQ derivatives have been recognized in various studies. For instance, ethoxyquin and its analogs, which share structural similarities with tetrahydroisoquinolines, have demonstrated significant antioxidant efficacy. These compounds have been used for the protection of polyunsaturated fatty acids in fish meal, highlighting their potential as natural antioxidants in food preservation and possibly in preventing oxidative stress-related diseases. The discovery of such antioxidant activity underlines the potential of THIQ derivatives in applications beyond pharmaceuticals, including food science and environmental protection (de Koning, 2002).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The THIQ heterocyclic scaffold, which this compound is a part of, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research could focus on the development of more potent analogs and further exploration of their biological activities.

properties

IUPAC Name

6,7-dimethoxy-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-19-11-14-9-17(20-2)18(21-3)10-15(14)16(12-19)13-7-5-4-6-8-13/h4-10,16H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHSAEZQABWFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=C(C=C2C1)OC)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568425
Record name 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

128942-65-4
Record name 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SJ Coote, SG Davies, D Middlemiss… - Journal of the Chemical …, 1989 - pubs.rsc.org
Acid-promoted cyclisation of (+)-(R)-N-(3,4-dimethoxybenzyl)halostachine tricarbonylchromium at –20 C is highly stereoselective, proceeding with retention of configuration, to yield, …
Number of citations: 37 pubs.rsc.org
J Toda, A Sonobe, T Ichikawa, T Saitoh, Y Horiguchi… - Arkivoc, 2000 - arkat-usa.org
The synthesis of 4-aryl-2-methyl-1, 2, 3, 4-tetrahydroisoquinolines (16) was achieved via the intramolecular cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl) acetamides (…
Number of citations: 18 www.arkat-usa.org
EM Buev, AA Smorodina, VS Moshkin… - The Journal of …, 2021 - ACS Publications
5-Aryloxazolidines react with arenes under Lewis or Brønsted acid conditions via the Friedel–Crafts/Pictet–Spengler double alkylation sequence to give alkaloid-like 4-…
Number of citations: 4 pubs.acs.org
EM Nurminen, M Pihlavisto, L Lazar… - Journal of medicinal …, 2010 - ACS Publications
Vascular adhesion protein-1 (VAP-1) belongs to the semicarbazide-sensitive amine oxidases (SSAOs) that convert amines into aldehydes. SSAOs are distinct from the mammalian …
Number of citations: 26 pubs.acs.org
R Michael - pubs.rsc.org
225 1 Simple and condensed P-lactams. Part 1 1. Reaction of some p-nitrobenzyl (4-oxoazetidin-1-yl)(triphenylphosphoranediy1) acetates and p-nitrobenzyl (1-oxoisoindolin-2-yl)(…
Number of citations: 0 pubs.rsc.org
S Lebrun, A Couture, P Grandclaudon - pubs.ub.ro
Cette revue effectue une mise au point sur l'état actuel des différentes voies synthétiques permettant l'accès aux 2-méthyl-4-aryl-1, 2, 3, 4-tétrahydroisoquinoléines ainsi que leur …
Number of citations: 0 pubs.ub.ro
MM Vaidergorn - 2016 - teses.usp.br
O anel aziridínico é conhecido desde o final do século XIX e apresenta alta reatividade devido a sua alta energia de ligação e tensão do anel, o que o torna um valioso aliado na …
Number of citations: 4 www.teses.usp.br

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